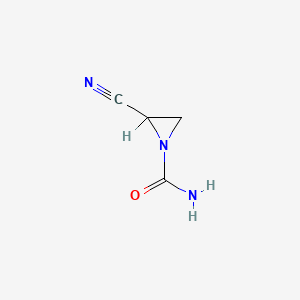

2-cyanoaziridine-1-carboxamide

説明

特性

CAS番号 |

56368-59-3 |

|---|---|

分子式 |

C4H5N3O |

分子量 |

111.1 g/mol |

IUPAC名 |

2-cyanoaziridine-1-carboxamide |

InChI |

InChI=1S/C4H5N3O/c5-1-3-2-7(3)4(6)8/h3H,2H2,(H2,6,8) |

InChIキー |

RMSRKYVNQYEPHO-UHFFFAOYSA-N |

SMILES |

C1C(N1C(=O)N)C#N |

正規SMILES |

C1C(N1C(=O)N)C#N |

ピクトグラム |

Irritant |

同義語 |

BA 1 BA-1 N-(2-cyanoethylene)urea |

製品の起源 |

United States |

Synthetic Methodologies for 2 Cyanoaziridine 1 Carboxamide and Its Analogues

Established Synthesis Routes for 2-Cyanoaziridine-1-carboxamide

The construction of the this compound core can be approached through several fundamental synthetic strategies, including nucleophilic substitution, acylation-driven cyclization, and carbene-based reactions.

Nucleophilic substitution reactions are a cornerstone of organic synthesis and can be adapted for the formation of aziridine (B145994) rings. In the context of this compound, this approach would typically involve an intramolecular cyclization where a nitrogen-containing nucleophile displaces a leaving group. A plausible synthetic precursor would be a molecule containing an amine, a cyano group, and a leaving group on adjacent carbons.

The mechanism involves the attack of the nitrogen's lone pair of electrons on the carbon atom bearing the leaving group. youtube.com The cyanide ion itself is a potent nucleophile often used to create nitriles via substitution reactions with haloalkanes. youtube.com However, in forming the aziridine ring, the key step is the intramolecular cyclization. The reactivity of aziridines, particularly non-activated ones, means they are generally stable to nucleophiles unless activated by an electrophile to form an aziridinium (B1262131) ion. nih.govsemanticscholar.org This stability can be leveraged during synthesis to prevent unwanted ring-opening of the desired product.

Challenges in this approach include controlling regioselectivity and preventing polymerization or competing intermolecular reactions. The choice of solvent and base is critical to favor the desired intramolecular cyclization.

Acylation reactions are pivotal in synthesizing N-acylated aziridines. The carboxamide group in this compound is an N-acyl functionality. The presence of an electron-withdrawing acyl group on the aziridine nitrogen activates the ring towards nucleophilic attack. bioorg.orgmdpi.com This electronic effect is a key consideration in both the synthesis and subsequent reactivity of the target molecule.

One synthetic strategy involves the acylation of a pre-formed 2-cyanoaziridine. However, for the initial ring formation, an acylation reaction can be part of the cyclization process. For instance, a precursor molecule containing an amino group and a leaving group can be acylated with a reagent that provides the carboxamide moiety, followed by a base-induced intramolecular cyclization.

The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the carbonyl carbon of an acylating agent, forming a tetrahedral intermediate, which then collapses to expel a leaving group. libretexts.org This fundamental reaction can be applied to introduce the carboxamide group onto the nitrogen atom that will become part of the aziridine ring.

Modern synthetic methods provide powerful tools for aziridine synthesis, including metal-catalyzed aziridination reactions. These methods often involve the transfer of a nitrene group to an alkene. rsc.org For the synthesis of this compound, this would entail the reaction of an alkene precursor, such as an acrylonitrile (B1666552) derivative, with a nitrene source.

Rhodium(II) carboxylate catalysts are effective for the intermolecular aziridination of olefins using various nitrogen sources. rsc.org The reaction is proposed to proceed through the formation of a metal-nitrene intermediate, which then transfers the nitrene to the alkene in a stereospecific manner. rsc.org

A potential route could involve the reaction of a protected or masked form of acrylamide (B121943) bearing a cyano group with a suitable nitrene precursor in the presence of a rhodium or copper catalyst. N-heterocyclic carbene (NHC) complexes of copper and other metals have also shown catalytic activity in related cyclization reactions. rsc.org

| Catalyst System | Nitrogen Source | Substrate Type | Key Feature |

| Rhodium(II) carboxylates | Anilines + oxidant | Olefins | Stereospecific nitrene transfer |

| Iron catalysts | Hydroxylamine derivatives | Alkenes | Utilizes readily available materials |

| Nickel catalysts | N-allyl anilines | Iododifluoromethyl ketones | Radical-based mechanism |

This table summarizes catalyst systems used for aziridination reactions on analogous substrates as detailed in the literature. rsc.org

Synthesis of N-Substituted this compound Derivatives

Once the 2-cyanoaziridine core is established, further functionalization of the nitrogen atom can lead to a diverse range of analogues. The synthesis of N-acylated and N-carbamoylated derivatives are key examples.

The introduction of an acyl group onto the nitrogen of a 2-cyanoaziridine can be achieved through standard acylation procedures. These reactions typically involve treating the parent aziridine with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. nih.gov

The synthesis of N-acyl carbazoles, for example, has been achieved through copper-catalyzed reactions of cyclic diaryliodonium salts with amides, demonstrating a modern approach to forming N-acyl heterocycles. nih.govchemrxiv.org While a different heterocyclic system, the principles of C-N bond formation via metal catalysis are relevant.

General Conditions for N-Acylation:

| Acylating Agent | Base | Solvent | Typical Temperature |

| Acyl Chloride | Triethylamine, Pyridine | Dichloromethane (B109758), THF | 0 °C to room temp. |

| Acyl Anhydride | DMAP (cat.), Triethylamine | Dichloromethane | Room temperature |

| Carboxylic Acid | DCC, EDC | Dichloromethane | Room temperature |

This table presents typical laboratory conditions for N-acylation reactions.

The synthesis of N-carbamoylated derivatives involves the introduction of a carbamoyl (B1232498) group (–C(O)NR₂) onto the aziridine nitrogen. This can be accomplished through several methods. One common approach is the reaction of the aziridine with an isocyanate (R-N=C=O), which directly yields the N-substituted urea (B33335) (carbamoylated) derivative.

Alternatively, carbamoyl chlorides can be used as the carbamoylating agent in the presence of a base. More recent developments include photoinduced carbamoylation reactions, which utilize carbamoyl radicals generated from precursors like formamides or oxamic acids. rsc.org These radical-based methods offer novel reactivity for amide synthesis. rsc.org The direct carbamoylation of C-H and N-H bonds using formamides via cross-dehydrogenative coupling reactions has also emerged as a powerful strategy for preparing urea derivatives. researchgate.net

Furthermore, palladium-catalyzed carboxyamidation has been successfully employed in the synthesis of modified nucleosides, such as cytidine-5-carboxamide, indicating the utility of metal catalysis for installing carboxamide groups. nih.gov

Phosphorus-Substituted Cyanoaziridine Analogs

The introduction of a phosphorus group into the cyanoaziridine framework creates a unique class of analogs with distinct chemical reactivity. Research has demonstrated the successful synthesis of phosphorus-substituted N-carbamoylated cyanoaziridines. nih.gov A primary synthetic route involves the reaction of NH-cyanoaziridines, which already contain a phosphorus group (such as a phosphine (B1218219) oxide or phosphonate), with isocyanates. nih.gov

This methodology was effectively demonstrated through the reaction of cyanoaziridine phosphine oxide with various isocyanates in a solvent like dichloromethane at room temperature. nih.gov For instance, the addition of phenyl isocyanate to a cyanoaziridine phosphine oxide was achieved with 1.2 equivalents of the isocyanate to ensure complete conversion, yielding the corresponding N-phenylcarbamoyl cyanoaziridine. nih.gov This approach highlights a direct and efficient way to synthesize N-carbamoyl cyanoaziridines bearing a phosphorus substituent. nih.gov The reaction is not limited to phosphine oxides; it has also been extended to cyanoaziridines derived from phosphonates. nih.gov

The table below summarizes findings from these synthetic experiments.

Table 1: Synthesis of Phosphorus-Substituted N-Carbamoyl Cyanoaziridines An interactive data table summarizing the synthesis of various phosphorus-substituted N-carbamoyl cyanoaziridines.

| Starting Cyanoaziridine | Isocyanate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyanoaziridine phosphine oxide 1a (R=Ph, R¹=Me) | Phenyl isocyanate | N-phenylcarbamoyl cyanoaziridine 5a | 63% | nih.gov |

| Cyanoaziridine phosphine oxide 1a (R=Ph, R¹=Me) | p-Toluenesulfonyl isocyanate | Iminooxazolidine 9b | 55% | nih.gov |

Asymmetric Synthesis and Chiral Resolution Techniques for this compound Stereoisomers

Given that this compound possesses a chiral center, the production of enantiomerically pure forms is of significant interest. Two primary strategies are employed to achieve this: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis involves creating a specific enantiomer directly during the synthetic process. tcichemicals.com One established method is the use of chiral auxiliaries. tcichemicals.com In this approach, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary). This auxiliary then directs the stereochemical outcome of subsequent reactions, leading to the preferential formation of one diastereomer. After the desired chiral center is established, the auxiliary is removed to yield the enantiomerically enriched product. tcichemicals.com While specific applications of this to this compound are not detailed, it represents a foundational strategy in asymmetric synthesis. tcichemicals.comnih.gov More advanced techniques involve the use of chiral catalysts, which can be metal complexes or small organic molecules (organocatalysts), to control the stereoselectivity of a reaction. nih.govresearchgate.net

Chiral Resolution is the process of separating a 50:50 mixture of enantiomers (a racemate). wikipedia.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization or chromatography. libretexts.org The core principle of resolution is to convert the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated. wikipedia.orglibretexts.org

Common resolution techniques include:

Crystallization of Diastereomeric Salts: This is the most common method for resolving racemic mixtures of acids or bases. wikipedia.orglibretexts.org The racemate is treated with an enantiomerically pure chiral resolving agent (e.g., a chiral acid like (+)-tartaric acid or a chiral base like brucine). wikipedia.orglibretexts.org This reaction forms a pair of diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from the solution, allowing for its separation by filtration. wikipedia.org The resolving agent is then removed to yield the pure enantiomer. wikipedia.org

Chiral Chromatography: This technique uses chromatographic methods for separation. In one approach, known as the indirect method, the racemic mixture is first derivatized with a chiral derivatizing reagent to form diastereomers, which are then separated on a standard chromatography column. iupac.org The direct approach is more common and involves using a chiral stationary phase (CSP). iupac.orgnih.gov The CSP contains a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. iupac.org

Table 2: Overview of Chiral Separation Techniques An interactive data table summarizing key techniques for obtaining stereoisomers.

| Technique | Principle | Common Reagents/Tools | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Introduction of a new stereocenter under the influence of a chiral element. | Chiral auxiliaries, chiral catalysts (metal-based, organocatalysts). | tcichemicals.comnih.gov |

| Diastereomeric Salt Crystallization | Conversion of enantiomers into diastereomers with different solubilities using a chiral resolving agent. | (+)-Tartaric acid, (-)-malic acid, brucine, (+)-cinchotoxine. | wikipedia.orglibretexts.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more sustainable by reducing waste and minimizing the use of hazardous substances. jocpr.comresearchgate.net Applying these principles to the synthesis of this compound can significantly lower its environmental impact.

Key green chemistry strategies applicable to its synthesis include:

Use of Greener Solvents: Traditional syntheses often employ hazardous organic solvents like dichloromethane. nih.govjocpr.com Green chemistry promotes the use of safer alternatives such as water, supercritical CO₂, or bio-based solvents derived from renewable resources. jocpr.com These solvents are less toxic and have a smaller environmental footprint. jocpr.com

Atom Economy and Waste Minimization: This principle focuses on maximizing the incorporation of atoms from the starting materials into the final product. researchgate.net One-pot reactions and cascade reactions, where multiple transformations occur in a single reactor without isolating intermediates, can significantly reduce solvent usage and waste generation. researchgate.netnih.gov

Catalysis over Stoichiometric Reagents: The use of catalytic reagents is superior to stoichiometric ones because catalysts are used in small amounts and can be recycled, generating far less waste. researchgate.net Biocatalysis, which employs enzymes to perform chemical transformations, is a particularly green approach due to its high selectivity and ability to operate under mild conditions of temperature and pressure. nih.govresearchgate.net

Use of Renewable Feedstocks: Instead of relying on depleting petrochemical sources, green synthesis endeavors to use raw materials that are renewable. jocpr.comnih.gov This involves designing synthetic pathways that start from bio-based molecules.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. researchgate.net The development of highly active catalysts, including photocatalysts that use light to drive reactions, can help achieve this goal. nih.gov

Table 3: Green Chemistry Strategies for Synthesis An interactive data table summarizing potential green chemistry improvements.

| Green Chemistry Principle | Conventional Method | Green Alternative | Advantage | Reference |

|---|---|---|---|---|

| Safer Solvents | Use of hazardous solvents like dichloromethane. | Water, supercritical CO₂, bio-solvents. | Reduced toxicity and environmental impact. | jocpr.com |

| Atom Economy | Multi-step synthesis with isolation of intermediates. | One-pot or cascade reactions. | Reduced waste, solvent use, and energy consumption. | researchgate.netnih.gov |

| Catalysis | Use of stoichiometric reagents. | Heterogeneous catalysts, biocatalysts (enzymes), organocatalysts. | High efficiency, selectivity, recyclability, and reduced waste. | nih.govresearchgate.net |

| Renewable Feedstocks | Starting materials from fossil fuels. | Starting materials from biomass or other renewable sources. | Sustainability and reduced reliance on depleting resources. | jocpr.comnih.gov |

Chemical Reactivity and Transformation Mechanisms of 2 Cyanoaziridine 1 Carboxamide

Aziridine (B145994) Ring-Opening Reactions

The relief of ring strain in the aziridine moiety is a primary driving force for the reactivity of 2-cyanoaziridine-1-carboxamide. This is most commonly achieved through ring-opening reactions initiated by nucleophiles.

Nucleophilic Ring-Opening Pathways

The aziridine ring of this compound is susceptible to attack by a variety of nucleophiles. The presence of the electron-withdrawing cyano and carboxamide groups on the aziridine ring activates it towards nucleophilic attack.

One of the most significant nucleophilic reactions is with biological thiols, such as cysteine. This reaction is believed to be a key aspect of the compound's biological mechanism, leading to the depletion of cellular thiols and subsequent accumulation of reactive oxygen species. The reaction with cysteine has been proposed to form a thiazoline (B8809763) structure.

The ring can also be opened by other nucleophiles, including halides and alcohols. For instance, the use of sodium iodide can initiate ring-opening. Ring-opening with oxygen nucleophiles, such as those from carbohydrates, has also been demonstrated, leading to the formation of glycosyl serine conjugates.

Regioselectivity and Stereoselectivity in Ring-Opening Processes

The regioselectivity of nucleophilic attack on the aziridine ring is influenced by both electronic and steric factors. In many cases, nucleophilic attack occurs at the less substituted carbon atom of the aziridine ring (C3), which is a common pathway for activated aziridines. However, attack at the carbon bearing the cyano group (C2) can also occur, and the outcome can be influenced by the nature of the nucleophile and the reaction conditions. For example, in the reaction with N-carbamoyl cyanoaziridines, the iodide ion has been shown to attack the less substituted C2 carbon.

The stereochemistry of the ring-opening process is also a critical aspect. These reactions often proceed with a high degree of stereoselectivity, meaning the stereochemistry of the product is determined by the stereochemistry of the starting aziridine. This is particularly important in the synthesis of chiral molecules.

Rearrangement Reactions to Heterocyclic Compounds (e.g., Oxazolines, Thiazolines, Iminooxazolidines)

Under certain conditions, this compound and its derivatives can undergo rearrangement to form various five-membered heterocyclic compounds. These reactions often proceed via an initial ring-opening followed by intramolecular cyclization.

Oxazolines: N-acylated cyanoaziridines can be isomerized to oxazolines. This transformation can be promoted by Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or through nucleophilic catalysis with reagents like sodium iodide. The reaction typically involves the ring opening of the aziridine followed by intramolecular attack of the acyl oxygen.

Thiazolines: As mentioned earlier, the reaction of 2-cyanoaziridine derivatives with cysteine can lead to the formation of thiazoline structures. This involves the nucleophilic attack of the thiol group followed by cyclization.

Iminooxazolidines: The reaction of NH-cyanoaziridines with isocyanates can lead to the formation of 2-iminocyanooxazolidines in a regioselective manner. This process involves the initial formation of an N-carbamoyl cyanoaziridine, which then undergoes ring-opening and reaction with a second equivalent of isocyanate before cyclizing.

Table 1: Rearrangement Reactions of 2-Cyanoaziridine Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| N-Acyl cyanoaziridines | NaI or BF₃·OEt₂ | Oxazolines | |

| 2-Cyanoaziridine derivatives | Cysteine | Thiazolines | |

| NH-Cyanoaziridines | Isocyanates | 2-Iminocyanooxazolidines |

Cyclization Reactions of this compound

Intramolecular cyclization is another important reaction pathway for this compound, leading to the formation of bicyclic structures.

Formation of Iminopyrrolidone Structures (e.g., Imexon)

A key transformation of this compound is its cyclization to form the iminopyrrolidone compound known as Imexon (B1684660) (4-imino-1,3-diazabicyclo[3.1.0]hexan-2-one). This reaction is typically carried out in the presence of hydroxide (B78521) ions. Imexon itself is an anti-neoplastic agent, and its biological activity is closely linked to its precursor, as solutions of Imexon in water can slowly revert to 2-cyanoazir

Interaction with Biological Thiols and Related Sulfur-Containing Species

The reactivity of this compound and its analogs is significantly influenced by their interaction with biological thiols, which are organic compounds containing a sulfhydryl (-SH) group. These interactions are crucial to their biological activity.

This compound and its derivatives readily react with important biological sulfhydryl compounds like cysteine and glutathione (B108866). acs.org This reactivity is a key aspect of their mechanism of action. The reactions can proceed through several pathways, including the opening of the strained aziridine ring, interaction with the cyano group, or, in the case of its cyclized form imexon, the opening of the iminopyrrolidone ring. acs.orgnih.gov

Studies have shown that 2-cyanoaziridines are selective for sulfur moieties in biological thiols. nih.gov For instance, the reaction of 2-cyanoaziridines with cysteine has been reported to occur rapidly at room temperature. nih.gov This interaction can lead to the depletion of cellular thiols like cysteine and glutathione. semanticscholar.orgmdpi.comingentaconnect.com The products resulting from these reactions with thiols are generally less potent against tumor cells than the parent compounds. acs.org

A proposed mechanism for the interaction between 2-cyanopyridine (B140075) derivatives (structurally related to the cyano group in the studied compound) and cysteine involves the nucleophilic addition of the thiol group to the cyano group. This forms a reversible thioimidate intermediate, which then undergoes intramolecular cyclization to form a more stable thiazoline ring. nih.gov This highlights the reactivity of the cyano group with thiol-containing molecules.

Interactive Table: Reactivity of 2-Cyanoaziridine Derivatives with Thiols

| Compound | Reactivity with Thiols | Outcome |

| This compound | Reacts with cysteine and glutathione | Depletion of cellular thiols |

| Imexon (cyclized form) | Reacts with thiols | Thiol depletion, leading to oxidative stress |

| 2-Cyanopyridines | Reacts with cysteine | Forms thiazoline ring |

The interaction of this compound and its analogs with biological thiols has a significant impact on cellular thiol homeostasis, which is the balance between thiols and their oxidized forms (disulfides). This balance is critical for various cellular functions, including antioxidant defense, detoxification, and signal transduction. raeddergisi.org

By reacting with and depleting cellular thiols such as glutathione, 2-cyanoaziridine derivatives disrupt this delicate balance. semanticscholar.orgmdpi.comingentaconnect.com Glutathione is the most abundant low-molecular-weight thiol in cells and plays a central role in protecting cells from oxidative stress. mdpi.comnih.gov A decrease in the levels of reduced thiols leads to an accumulation of reactive oxygen species (ROS), inducing a state of oxidative stress. semanticscholar.orgmdpi.com This pro-oxidant effect is a key feature of the biological activity of these compounds. nih.gov For example, a derivative of this compound, AMP423, was found to cause a significant loss of reduced thiol content in myeloma cell lines. nih.gov

The disruption of thiol homeostasis can trigger a cascade of cellular events, including the inhibition of protein synthesis and the induction of apoptosis (programmed cell death). acs.orgnih.gov

Role of the Cyano Group in Modulating Reactivity

The cyano (-C≡N) group plays a crucial role in modulating the chemical reactivity of this compound. Its presence significantly influences the compound's interaction with biological molecules.

One of the key roles of the cyano group is to reduce the reactivity of the aziridine ring towards DNA alkylation. nih.govsemanticscholar.orgmdpi.comnih.gov Unlike highly reactive aziridines that can alkylate DNA bases, the cyano group appears to mediate selectivity for sulfur-containing molecules like biological thiols. nih.gov This is a significant finding, as it suggests a mechanism of action that is distinct from traditional DNA alkylating agents and may contribute to a different toxicity profile. nih.gov

Furthermore, the cyano group itself can be a site of reaction. Studies on related compounds have shown that the cyano group can react directly with the active site of cysteine proteases. nih.gov The nucleophilic attack of the thiol group from cysteine on the carbon of the cyano group is a plausible reaction pathway. nih.gov This direct interaction with sulfur moieties further underscores the cyano group's role in the selective targeting of thiol-containing molecules. nih.gov

The electronic properties of the cyano group, being an electron-withdrawing group, also activate the aziridine ring, influencing its reactivity. scispace.com However, this activation is modulated in a way that favors reaction with soft nucleophiles like thiols over hard nucleophiles like those found in DNA.

Structure Activity Relationship Sar Studies of 2 Cyanoaziridine 1 Carboxamide Derivatives

Influence of N-Substituents on Chemical Reactivity and Biological Activity

The substituent attached to the amide nitrogen of the 2-cyanoaziridine-1-carboxamide core plays a pivotal role in modulating the compound's chemical reactivity and, consequently, its biological activity. Early research in this area led to the synthesis of a diverse set of 20 derivatives, primarily through the reaction of 2-cyanoaziridine with various isocyanates. This work revealed that the nature of the N-substituent is a critical determinant of the compound's anti-tumor properties.

The primary mechanism of action for these compounds is not DNA alkylation, a common pathway for many aziridine-containing anti-cancer drugs. Instead, the presence of the cyano group appears to decrease the reactivity of the aziridine (B145994) ring towards DNA. researchgate.net The cytotoxic effects of 2-cyanoaziridine-1-carboxamides are attributed to their ability to react with biological thiols, such as cysteine. researchgate.net This interaction leads to the depletion of cellular thiols and a subsequent increase in reactive oxygen species (ROS), inducing oxidative stress and ultimately triggering programmed cell death, or apoptosis, in cancer cells.

The N-substituent directly influences the susceptibility of the aziridine ring to nucleophilic attack by thiols. Aromatic and bulky aliphatic substituents on the amide nitrogen have been shown to enhance the cytotoxic potency. For instance, the N-phenyl derivative of this compound demonstrated significant potency against a range of human tumor cells in culture. nih.govsemanticscholar.org This suggests that the substituent can affect the electronic environment of the aziridine ring, making it more susceptible to ring-opening by cellular nucleophiles.

Correlation between Lipophilicity and In Vitro Potency

A significant finding in the SAR studies of this compound derivatives is the strong positive correlation between lipophilicity and in vitro potency. nih.gov Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol (B41247) and water (log P) or calculated log P (clogP), is a measure of a compound's ability to pass through the lipid bilayers of cell membranes.

Increased lipophilicity generally leads to enhanced cellular uptake, allowing a higher concentration of the drug to reach its intracellular targets. This relationship has been consistently observed across a series of N-substituted analogs. A prime example is the 1-naphthyl derivative, known as AMP423, which is significantly more lipophilic than its parent compound, imexon (B1684660). nih.gov AMP423, with a calculated log P (clogP) value of 3.32, exhibits substantially greater cytotoxic potency, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the range of 2 to 36 µM across a wide variety of human cancer cell lines. researchgate.netnih.gov This is a marked improvement over the less lipophilic imexon, which has IC50 values that can be several hundred micromolar. nih.gov

The following interactive table illustrates the relationship between the N-substituent, the calculated lipophilicity (clogP), and the observed in vitro potency for a representative set of this compound derivatives.

| N-Substituent | clogP (Calculated) | In Vitro Potency (IC50) |

| Phenyl | 2.15 | Potent |

| 4-Chlorophenyl | 2.85 | More Potent |

| 4-Methoxyphenyl | 2.10 | Potent |

| 1-Naphthyl | 3.32 | Highly Potent (2-36 µM) |

| Cyclohexyl | 2.50 | Moderately Potent |

| tert-Butyl | 1.80 | Less Potent |

Note: The clogP values are estimations and the potency descriptions are relative, based on published SAR trends. The IC50 range for the 1-Naphthyl derivative is based on reported experimental data. nih.gov

This clear trend underscores the importance of optimizing lipophilicity in the design of new this compound analogs to ensure efficient transport into cancer cells.

Steric and Electronic Effects of Substituents on Molecular Interactions

Beyond lipophilicity, the steric and electronic properties of the N-substituents exert a profound influence on the molecular interactions of 2-cyanoaziridine-1-carboxamides, ultimately affecting their biological activity.

Steric Effects: The size and shape of the N-substituent can impact how the molecule fits into the active site of a target enzyme or interacts with other biological macromolecules. While the primary mechanism involves reaction with thiols, specific interactions with cellular components that facilitate this process could be influenced by steric factors. For instance, very bulky substituents might hinder the approach of the aziridine ring to its thiol target, potentially reducing reactivity. Conversely, a substituent of an appropriate size and shape could promote favorable interactions, enhancing the rate of thiol depletion. The high potency of the relatively large 1-naphthyl group in AMP423 suggests that this region of the molecule can accommodate bulky substituents and that these interactions are beneficial for activity. nih.gov

Electronic Effects: The electronic nature of the N-substituent, whether it is electron-donating or electron-withdrawing, can alter the electrophilicity of the aziridine ring carbons. An electron-withdrawing group, such as a halogen-substituted phenyl ring, can pull electron density away from the aziridine ring, making it more electron-deficient and thus a better target for nucleophilic attack by the sulfhydryl groups of cysteine residues. This increased reactivity would be expected to lead to a faster rate of thiol depletion and, consequently, higher cytotoxic potency. Conversely, electron-donating groups might decrease the reactivity of the aziridine ring, potentially leading to lower potency. The observed high potency of aryl-substituted derivatives aligns with this hypothesis, as the aromatic ring can act as an electron-withdrawing group, enhancing the chemical reactivity of the aziridine moiety.

Mechanistic Investigations of Biological Effects in Vitro Studies

Antiproliferative Activity in Cell Culture Models

A series of chemically novel derivatives of 2-cyanoaziridine-1-carboxamide were first described in 1999, showing a range of antiproliferative activities. nih.govnih.gov These compounds are related to the antitumor agent imexon (B1684660), which is a cyclized isomer of this compound. mdpi.comresearchgate.net

Research has shown that while this compound itself exhibits weak antitumor activity in cell cultures, a variety of its N-substituted derivatives demonstrate significant cytotoxic potency. mdpi.comgoogle.com A study of 20 different 2-cyanoaziridine-1-carboxamides revealed activity against a range of solid and hematological tumor cells, including cell lines resistant to established chemotherapy agents like doxorubicin (B1662922) and mitoxantrone. acs.org The potency of these compounds was found to be correlated with the lipophilicity of the substituents on the carboxamide nitrogen. acs.org

For instance, the 1-naphthyl derivative, AMP423, displayed considerable in vitro cytotoxic potency with 72-hour IC₅₀ values ranging from 2 to 36 μM across a wide array of human tumor cell lines. nih.gov These cell lines represented various cancer types, including pancreatic, colorectal, mammary, and prostate carcinomas, as well as leukemia, lymphoma, and multiple myeloma. nih.gov In contrast, the parent compound, imexon, showed IC₅₀ values of up to several hundred micromolar. nih.gov The N-phenyl derivative of this compound was also found to be more potent than imexon against cloned fresh human tumors. acs.org

| Compound | Cell Line Type | IC₅₀ Range (µM) | Reference |

|---|---|---|---|

| AMP423 (1-naphthyl derivative) | Various Human Tumor Cell Lines (pancreatic, colorectal, mammary, prostate, leukemia, lymphoma, multiple myeloma) | 2 - 36 | nih.gov |

| Imexon (cyclized isomer) | Various Human Tumor Cell Lines | Up to several hundred | nih.gov |

| N-phenyl-2-cyanoaziridine-1-carboxamide | Cloned Fresh Human Tumors | More potent than imexon | acs.org |

The cytotoxic effects of this compound derivatives have been observed across a broad spectrum of tumor types. nih.govnih.gov The narrow range of IC₅₀ values for the derivative AMP423 (2 to 36 μM) suggests a relatively consistent level of activity against different cancer cell lines. nih.gov This indicates that the mechanism of action may target a fundamental process common to many cancer cells. The studies on a panel of 20 derivatives also confirmed activity against both solid and hematological tumors. acs.org

Cellular Mechanism of Action Studies

The mechanism of action for 2-cyanoaziridine-based compounds is believed to be distinct from traditional DNA alkylating agents, despite the presence of the aziridine (B145994) ring. mdpi.com The cyano group appears to reduce the reactivity towards DNA and instead directs the molecule to interact with other cellular components, leading to a unique profile of biological effects. mdpi.com

A key aspect of the mechanism of action for cyanoaziridine derivatives is the generation of reactive oxygen species (ROS). nih.govmdpi.com Mechanistic studies on the derivative AMP423 have shown that its mode of cell death involves the production of ROS. nih.gov This pro-oxidant effect is similar to that of imexon. nih.gov The accumulation of ROS can lead to oxidative stress, a condition that can damage cellular components and trigger cell death pathways. researchgate.net It is suggested that these compounds react with cellular thiols, such as cysteine and glutathione (B108866), depleting these antioxidant molecules and thereby allowing ROS levels to rise. mdpi.comacs.org

Inhibition of protein synthesis has been identified as a significant feature of the cytotoxicity of imexon and is also observed with this compound derivatives. nih.gov Studies with the derivative AMP423 demonstrated an inhibition of protein synthesis, measured by a decrease in the incorporation of ¹⁴C-valine in human myeloma cells. nih.gov This inhibition of protein synthesis is considered an early cellular response to the oxidative stress induced by the compound and occurs before the onset of growth inhibition and cell death. nih.gov

The interaction with cellular thiols is a central part of the mechanism of action, leading to a modulation of the cellular redox state. mdpi.comacs.org The reaction of cyanoaziridine derivatives with sulfhydryl groups on molecules like cysteine and glutathione leads to a decrease in the levels of these reduced thiols. nih.govmdpi.com This depletion of the cellular antioxidant pool disrupts the normal redox balance, contributing to the increase in oxidative stress. researchgate.net Mechanistic studies with AMP423 confirmed a decrease in reduced sulfhydryl levels as part of its cytotoxic effect. nih.gov This alteration of the cellular redox environment is a critical factor in initiating the subsequent cellular responses, including apoptosis. acs.org

Induction of Programmed Cell Death (Apoptosis vs. Necrosis)

In vitro investigations into the cellular effects of this compound derivatives have revealed their capacity to induce cell death through a combination of programmed cell death pathways. Specifically, studies on the naphthyl derivative, AMP423, have shown that its mode of inducing cell death is a mixture of both necrosis and apoptosis. researchgate.netmdpi.com This dual mechanism suggests a complex interaction with cellular machinery, leading to distinct morphological and biochemical outcomes characteristic of both cell death processes.

The induction of apoptosis by AMP423 was confirmed using AnnexinV/PI staining, which identifies cells in early and late stages of apoptosis. researchgate.net Further evidence for the involvement of classical apoptotic pathways includes the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic cascade. researchgate.net The process of apoptosis is generally characterized by cellular shrinkage, chromatin condensation, and the formation of apoptotic bodies, without inducing a significant inflammatory response. researchgate.net

In contrast, necrosis is typically a more chaotic process resulting from acute cellular injury, characterized by cell swelling, and loss of membrane integrity, which often elicits an inflammatory response. researchgate.net The observation that AMP423 induces a mix of both apoptosis and necrosis indicates that at certain concentrations or in specific cell types, the compound may trigger cellular damage that overwhelms the ordered process of apoptosis, leading to a necrotic phenotype. researchgate.netmdpi.com Mechanistic work has linked this activity to the generation of reactive oxygen species (ROS) and a subsequent decrease in reduced sulfhydryl levels within the cell. researchgate.netmdpi.com

| Compound | Cell Line | Observed Effect | Key Findings | Source |

|---|---|---|---|---|

| AMP423 | 8226/S Human Myeloma | Mixed Apoptosis and Necrosis | Induces cell death via generation of reactive oxygen species; confirmed by AnnexinV/PI staining and caspase-3 activation. | researchgate.netmdpi.com |

| AMP423 | 8226/IM10 (Imexon-resistant) | Mixed Apoptosis and Necrosis | Demonstrates AnnexinV and/or PI positivity at 48 hours, similar to sensitive cells. | researchgate.net |

Effects on Cell Cycle Progression (e.g., S-phase accumulation)

The progression of cells through the cell cycle is a tightly regulated process, and disruption of this cycle is a common mechanism for anticancer agents. nih.govbetterhealth.vic.gov.au In vitro studies using flow cytometry have demonstrated that derivatives of this compound can significantly alter cell cycle progression.

Specifically, the derivative AMP423 has been shown to induce an accumulation of cells in the S-phase of the cell cycle. researchgate.netmdpi.com This is accompanied by a corresponding decrease in the population of cells in the G1-phase. researchgate.net The S-phase is the period of active DNA synthesis, and an accumulation of cells in this phase suggests that the compound may interfere with DNA replication or activate the S-phase checkpoint. ich.org This mechanism of action contrasts with its structural analog, imexon, which is known to cause cell cycle arrest at the G2/M interphase. researchgate.net The effect of AMP423 on S-phase accumulation was observed in both imexon-sensitive (8226/S) and imexon-resistant (8226/IM10) human myeloma cell lines, indicating a distinct mechanistic feature. researchgate.net

| Compound | Cell Line | Effect on Cell Cycle | Source |

|---|---|---|---|

| AMP423 | 8226/S Human Myeloma | Accumulation of cells in S-phase with a loss of cells in G1-phase. | researchgate.netmdpi.com |

| AMP423 | 8226/IM10 (Imexon-resistant) | Accumulation of cells in S-phase with a loss of cells in G1-phase. | researchgate.net |

Assessment of DNA Alkylation Potential (In Vitro and In Vivo Non-Clinical)

The potential for a compound to act as a DNA alkylating agent is a critical aspect of its mechanism of action, as this can lead to cytotoxicity through the formation of DNA adducts and cross-links, ultimately inhibiting DNA replication and transcription. nih.govumass.edu Investigations into this compound and its analogs have yielded divergent results regarding their DNA alkylating capabilities, suggesting that this property is highly dependent on the specific chemical structure of the derivative.

In vitro and in vivo non-clinical studies on the naphthyl derivative, AMP423, have concluded that it does not function as an alkylating agent. researchgate.netmdpi.com Mechanistic studies specifically report an absence of alkylation of nucleophiles. researchgate.netmdpi.com This finding aligns with earlier research suggesting that the addition of a 2-cyano group to the aziridine ring prevents DNA alkylation, thereby reducing certain toxicities.

In stark contrast, the mitomycin C analog BMY-25282, which also contains a cyanoaziridine moiety, is characterized as a DNA alkylating agent. nih.govfrontiersin.org BMY-25282 was designed for more efficient intracellular activation to its DNA-reactive species compared to mitomycin C. nih.gov Studies have demonstrated its ability to form interstrand DNA cross-links (IDCs) in human colon carcinoma cells. nih.gov The formation of these IDCs by BMY-25282 was found to parallel its cytotoxic effects in both mitomycin C-sensitive and -resistant cell lines. nih.gov Further research confirmed that BMY-25282 generates DNA cross-links in human breast tumor cells (MCF-7), and this activity, along with free radical formation, correlates with cytotoxicity. jasonandjarvis.com This evidence underscores that while the core 2-cyanoaziridine structure may reduce reactivity, specific substitutions, such as the amidine group in BMY-25282, can confer potent DNA alkylating activity. nih.govfrontiersin.org

| Compound | Study Type | Cell/Animal Model | DNA Alkylation Finding | Source |

|---|---|---|---|---|

| AMP423 | In Vitro | 8226/S Human Myeloma | No alkylation of nucleophiles observed. | researchgate.netmdpi.com |

| BMY-25282 | In Vitro | Human Colon Carcinoma Cells | Forms interstrand DNA cross-links (IDCs). | nih.gov |

| BMY-25282 | In Vivo | Tumor xenograft-bearing athymic mice | Confirmed non-cross-resistance, consistent with its DNA cross-linking action. | nih.gov |

| BMY-25282 | In Vitro | MCF-7 Human Breast Tumor Cells | Forms DNA cross-links, which correlates with cytotoxicity. | jasonandjarvis.com |

Immunomodulatory Properties (In Vitro Non-Clinical Studies)

The capacity of a compound to modulate the immune system is a significant pharmacological property. frontiersin.org Aziridine-containing compounds have historically been of interest for their potential as both immunomodulatory and anticancer agents. researchgate.net Early research into derivatives of 2-cyanoaziridine noted their evaluation as immunomodulating agents.

Specifically concerning the parent compound, this compound, an early study reported an interesting observation where the compound was noted to increase, rather than decrease, the number of leukocytes in Wistar rats. mdpi.com This finding suggests a potential stimulatory effect on the immune system. Another related compound, aziridine-2-carboxamide, is also noted for its use as an immunomodulatory anticancer drug. nih.gov

However, detailed in vitro non-clinical studies focusing on the specific immunomodulatory properties of this compound or its direct derivatives like AMP423 and BMY-25282 are not extensively detailed in the available literature. For instance, specific data from in vitro assays on their effects on cytokine production (e.g., TNF-α, IL-6, IL-10) by immune cells like peripheral blood mononuclear cells (PBMCs), or their influence on the proliferation and function of specific T-cell subsets, are not described. While the foundational structure is associated with immunomodulatory potential, further dedicated non-clinical studies are required to elucidate the precise mechanisms, such as effects on immune cell activation, differentiation, or cytokine profiles. mdpi.com

Computational and Theoretical Chemistry Studies on 2 Cyanoaziridine 1 Carboxamide

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and conformational landscape of 2-cyanoaziridine-1-carboxamide. These calculations can provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity.

For N-acylaziridines, DFT methods such as B3LYP with basis sets like 6-311++G(2d,2p) have been successfully used to optimize molecular geometries. researchgate.netresearchgate.netias.ac.in A similar approach for this compound would likely reveal a pyramidal nitrogen atom within the aziridine (B145994) ring, a characteristic feature of such systems. The strain energy of the aziridine ring, a key factor in its reactivity, can also be quantified through these calculations.

Conformational analysis is essential for understanding the flexibility of the carboxamide group relative to the aziridine ring. By systematically rotating the rotatable bonds and calculating the energy of each conformation, a potential energy surface can be generated. This analysis can identify the most stable conformers (global and local minima) and the energy barriers between them. Methods like stochastic Boltzmann jump procedures or more systematic conformational search algorithms can be employed for this purpose. leidenuniv.nlfrontiersin.orgdiva-portal.org

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value (Å or °) |

| C-C (aziridine) | 1.47 - 1.49 |

| C-N (aziridine) | 1.45 - 1.48 |

| N-C (amide) | 1.38 - 1.42 |

| C=O (amide) | 1.22 - 1.24 |

| C≡N (cyano) | 1.14 - 1.16 |

| C-C-N (angle) | ~60 |

| C-N-C (angle) | ~60 |

| O=C-N (angle) | ~120 |

Note: These values are predictions based on typical bond lengths and angles for similar functional groups in related molecules and would require specific DFT calculations for this compound for validation.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the corresponding activation energies.

A key reaction of interest for this molecule is the nucleophilic ring-opening of the aziridine. Given that cyanoaziridine derivatives are known to react with biological thiols, computational studies modeling the reaction with a simple thiol, such as methanethiol, would be highly informative. jst.go.jpacs.org Such a study would likely investigate the two possible pathways for nucleophilic attack: at the unsubstituted carbon of the aziridine ring or at the cyano-substituted carbon. DFT calculations can determine the activation energy for each pathway, thus predicting the regioselectivity of the reaction.

Furthermore, computational modeling can shed light on the thermal and photochemical reactivity of this compound. For instance, studies on the thermal rearrangement of N-acyl-2,2-dimethylaziridines have used computational methods to identify concerted and stepwise pathways, including the formation of zwitterionic intermediates. researchgate.netresearchgate.net Similar investigations on this compound could reveal its thermal stability and potential rearrangement products.

Table 2: Hypothetical Activation Energies for the Reaction of this compound with a Nucleophile (e.g., CH₃S⁻) from Computational Modeling

| Reaction Pathway | Transition State Structure | Predicted Activation Energy (kcal/mol) |

| Attack at C2 (unsubstituted) | S-C2 bond forming, C2-N bond breaking | 15 - 20 |

| Attack at C3 (cyano-substituted) | S-C3 bond forming, C3-N bond breaking | 20 - 25 |

Note: These are hypothetical values to illustrate the type of data obtained from such studies. The actual values would depend on the level of theory and the specific nucleophile used.

Prediction of Reactivity Profiles and Active Sites

Computational methods can predict the reactivity of a molecule and identify its most reactive sites for electrophilic and nucleophilic attack. One common approach is the use of frontier molecular orbital (FMO) theory. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's ability to donate or accept electrons. For this compound, the LUMO is expected to be localized on the aziridine ring, particularly on the carbon atoms, making them susceptible to nucleophilic attack.

Further insights can be gained from calculating reactivity descriptors derived from DFT, such as the Fukui function and local softness. These descriptors quantify the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic centers in the molecule. For N-acylaziridines, such calculations have been used to rationalize their reactivity. researchgate.net In this compound, the aziridine carbons are predicted to be the primary electrophilic sites.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms of the carboxamide and cyano groups, and a positive potential around the aziridine ring protons and the amide proton.

Molecular Docking and Dynamics Simulations with Biological Targets (e.g., Thiols, Proteins)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule with a biological macromolecule, such as a protein. mdpi.comnih.gov Given that 2-cyanoaziridine derivatives have shown anti-tumor activity, likely through interaction with cellular thiols like glutathione (B108866) or cysteine residues in proteins, these simulations are of significant interest. jst.go.jpresearchgate.net

Molecular docking simulations would involve placing the this compound molecule into the binding site of a target protein. The simulation would then explore various orientations and conformations of the ligand to find the most favorable binding mode, which is typically the one with the lowest binding energy. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and, in this case, potential covalent interactions following the ring-opening of the aziridine.

Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time. An MD simulation would track the movements of all atoms in the system, providing insights into the flexibility of the binding pocket and the ligand, and the dynamic nature of their interactions. These simulations can also be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity than docking alone.

Table 3: Illustrative Results from a Molecular Docking Simulation of this compound with a Thiol-Containing Protein

| Parameter | Description |

| Binding Affinity (kcal/mol) | -5 to -8 |

| Key Interacting Residues | Cys, Ser, Asp, Gly |

| Types of Interactions | Hydrogen bonds with backbone and side-chain atoms, hydrophobic interactions, potential for covalent bond formation with Cys |

Note: This table presents hypothetical data that would be obtained from a molecular docking study. The specific results would depend on the chosen protein target.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-cyanoaziridine-1-carboxamide. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be established.

In ¹H NMR spectroscopy, the protons of the aziridine (B145994) ring are expected to appear as a complex multiplet system due to spin-spin coupling. The proton attached to the carbon bearing the cyano group (C2) would show a distinct chemical shift compared to the protons on the other ring carbon (C3). The protons of the amide (-CONH₂) group would typically appear as a broad singlet. While specific spectral data for the parent compound is not widely published, analysis of related N-substituted derivatives can provide insight. For instance, in N-acylaziridines, the rotation around the N-CO bond can be hindered, sometimes leading to the appearance of rotamers, which are observable as separate sets of signals in the NMR spectrum. uni-oldenburg.de Low-temperature NMR studies on highly substituted aziridines have been used to determine the N-inversion barrier. nih.gov For a naphthyl derivative of this compound, a proton NMR spectrum was reported to be consistent with its proposed structure. nih.gov

In ¹³C NMR spectroscopy, distinct signals are expected for the two carbons of the aziridine ring, the cyano carbon, and the carbonyl carbon of the amide group. The chemical shifts of the aziridine ring carbons are particularly informative about the substitution pattern and ring strain.

Table 1: Predicted NMR Data for this compound This table is based on general principles of NMR spectroscopy and data from analogous structures.

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H NMR | |||

| Aziridine CH -CN | ~2.5 - 3.5 | Multiplet | Chemical shift influenced by the electron-withdrawing cyano and carboxamide groups. |

| Aziridine CH ₂ | ~2.0 - 3.0 | Multiplet | Protons are diastereotopic, leading to complex splitting patterns. |

| NH ₂ | ~5.0 - 7.0 | Broad Singlet | Chemical shift can be variable and dependent on solvent and concentration. |

| ¹³C NMR | |||

| C =O (Amide) | ~165 - 175 | Singlet | Typical range for an amide carbonyl carbon. |

| C ≡N (Nitrile) | ~115 - 125 | Singlet | Characteristic chemical shift for a nitrile carbon. |

| Aziridine C H-CN | ~30 - 40 | Singlet | Upfield shift characteristic of strained three-membered rings. |

| Aziridine C H₂ | ~25 - 35 | Singlet |

Advanced NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) would be used to definitively assign these proton and carbon signals by revealing their coupling relationships.

Mass Spectrometry (MS) for Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation pathways. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of the compound's molecular formula. nih.govsemanticscholar.org

Upon ionization, the molecule can undergo characteristic fragmentation. Key fragmentation pathways would likely involve the loss of the carboxamide group, the cyano group, or the opening of the strained aziridine ring. The resulting fragment ions provide a fingerprint that aids in the structural confirmation of the molecule. For example, the study of related cyanoaziridines has utilized techniques like ESI-QTOF (Quadrupole Time-of-Flight) mass spectrometry to obtain precise mass data. nih.govsemanticscholar.org Mechanistic studies may also employ MS to identify reaction intermediates or products formed during chemical transformations, such as the cyclization of this compound to form imexon (B1684660). semanticscholar.orgmdpi.com

Table 2: Predicted Mass Spectrometry Data for this compound (C₄H₅N₃O) Molecular Weight: 111.0436 g/mol

| Ion | Predicted m/z | Possible Identity |

| [M+H]⁺ | 112.0509 | Protonated molecular ion |

| [M+Na]⁺ | 134.0328 | Sodiated adduct |

| [M-CN]⁺ | 85.0553 | Loss of the cyano radical |

| [M-CONH₂]⁺ | 67.0447 | Loss of the carboxamide radical |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the key functional groups present in this compound. ontosight.ai These methods probe the vibrational modes of the molecule, providing characteristic absorption or scattering peaks.

IR spectroscopy is particularly sensitive to polar bonds. The spectrum of this compound is expected to show strong, characteristic absorptions for the N-H bonds of the primary amide, the C=O (amide I band), the C≡N (nitrile) stretch, and the N-H bend (amide II band). shout.educationlibretexts.org The presence of the aziridine ring can be inferred from characteristic ring deformation and C-H stretching vibrations. optica.orgacs.org

Raman spectroscopy, which relies on changes in polarizability, is complementary to IR. It is often particularly effective for identifying symmetric, non-polar bonds. americanpharmaceuticalreview.com Therefore, the C≡N stretch is expected to give a strong signal in the Raman spectrum. The symmetric vibrations of the aziridine ring may also be more prominent in the Raman spectrum compared to the IR spectrum.

Table 3: Key Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | IR | 3400 - 3100 (doublet) | Medium-Strong |

| C-H Stretch (Aziridine) | IR/Raman | 3100 - 3000 | Medium |

| C≡N Stretch (Nitrile) | IR/Raman | 2260 - 2220 | Medium (IR), Strong (Raman) spectroscopyonline.com |

| C=O Stretch (Amide I) | IR | 1700 - 1650 | Strong |

| N-H Bend (Amide II) | IR | 1640 - 1550 | Medium-Strong |

| Aziridine Ring Modes | IR/Raman | 1250 - 800 | Variable |

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Reaction Monitoring

Chromatographic methods are the cornerstone for assessing the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. arizona.edu A reversed-phase C18 column is commonly employed, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control pH. sielc.comturkjps.org Detection is frequently achieved using a UV detector, as the amide chromophore absorbs UV light. This method allows for the separation of the target compound from starting materials, byproducts, and degradation products, enabling accurate quantification and purity assessment. For example, HPLC has been used to assess the purity of N-phenyl-2-cyanoaziridine-1-carboxamide. arizona.edu

Gas Chromatography (GC) can also be used, particularly for assessing volatile impurities. chromatographyonline.com However, due to the polarity and potential thermal lability of this compound, direct analysis by GC can be challenging. Derivatization to form more volatile and thermally stable analogs, such as silyl (B83357) derivatives, may be necessary to achieve good chromatographic performance. lmaleidykla.ltresearchgate.net GC is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of this compound in the solid state. ebi.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. bioscience.fi

Future Research Directions and Translational Perspectives for 2 Cyanoaziridine 1 Carboxamide

Design and Synthesis of Next-Generation Analogues with Tuned Reactivity

The synthesis of a variety of 2-cyanoaziridine derivatives has been a key area of research, aiming to modulate their biological activity. mdpi.com A significant body of work has focused on creating analogues with altered lipophilicity and electronic properties to enhance their efficacy and selectivity. acs.orgnih.gov For instance, a series of twenty 2-cyanoaziridine-1-carboxamides were synthesized by reacting 2-cyanoaziridine with different isocyanates. acs.orgnih.gov The potency of these compounds was found to correlate with the lipophilicity of the substituents. acs.orgnih.gov

Future research will likely focus on the following areas:

Phosphorus-Substituted Analogues: Building on recent work, the synthesis of phosphorus-substituted cyanoaziridines presents a promising avenue for creating analogues with unique reactivity and biological profiles. nih.govsemanticscholar.org

N-Acylated and N-Carbamoylated Derivatives: The preparation of N-acylated and N-carbamoylated cyanoaziridines has been shown to be a viable strategy for generating diverse chemical entities. nih.govsemanticscholar.org Further exploration of different acylating and carbamoylating agents could lead to the discovery of compounds with fine-tuned properties.

Fluorinated Analogues: The introduction of fluorine into the aziridine (B145994) ring is another area of interest, as it can significantly alter the compound's electronic properties and metabolic stability.

| Analogue Class | Synthetic Strategy | Key Findings |

| N-Aryl Carboxamides | Reaction of 2-cyanoaziridine with aryl isocyanates | Potency correlates with lipophilicity acs.orgnih.gov |

| Phosphorus-Substituted | Reaction with phosphorus-containing reagents | Potential for unique reactivity nih.govsemanticscholar.org |

| N-Acylated/Carbamoylated | Acylation or carbamoylation of the aziridine nitrogen | Generation of diverse derivatives nih.govsemanticscholar.org |

Exploration of Novel Reaction Pathways and Synthetic Utility

The synthetic utility of 2-cyanoaziridine-1-carboxamide and its derivatives extends beyond simple analogue synthesis. The strained aziridine ring and the presence of the cyano and carboxamide groups make it a versatile building block for more complex heterocyclic systems. researchgate.net

Key areas for future exploration include:

Ring-Expansion Reactions: The ring-expansion of N-acylated cyanoaziridines, often promoted by reagents like sodium iodide, has been utilized to synthesize oxazoline (B21484) derivatives. nih.govsemanticscholar.org Further investigation into different catalysts and reaction conditions could lead to the regioselective synthesis of a wider range of five-membered heterocycles, such as imidazolidinones and oxazolidin-2-imines. researchgate.net

Cycloaddition Reactions: The potential for [3+2] cycloaddition reactions with various dipolarophiles represents an exciting avenue for the construction of novel polycyclic systems.

One-Pot Syntheses: Developing one-pot reactions that combine the formation of the cyanoaziridine ring with subsequent functionalization or rearrangement would significantly improve synthetic efficiency. mdpi.comnih.govsemanticscholar.org For example, a one-pot reaction of NH-cyanoaziridines with isocyanates has been shown to produce 2-iminocyanooxazolidines regioselectively. nih.govsemanticscholar.org

| Reaction Type | Reagents/Conditions | Product Class |

| Ring Expansion | Sodium Iodide, Heat | Oxazolines nih.govsemanticscholar.org |

| Ring Expansion | Isocyanates, KI | Iminooxazolidines mdpi.com |

| N-Acylation | 3,5-Dinitrobenzoyl chloride, Et3N | N-Acylated Cyanoaziridines semanticscholar.org |

Development of Advanced Analytical Techniques for Detection and Quantification in Research Settings

To support the aforementioned research directions, the development of sensitive and specific analytical methods for the detection and quantification of this compound and its analogues in various matrices is essential.

Current and future analytical approaches include:

Chromatographic Methods: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying these compounds and their metabolites. mdpi.comspark904.nl The development of new stationary phases and mobile phase compositions could further improve resolution and sensitivity.

Spectroscopic Techniques: High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the identification of unknown metabolites and reaction products. youtube.com Nuclear magnetic resonance (NMR) spectroscopy is invaluable for structural elucidation. nih.gov

Hyphenated Techniques: The coupling of separation techniques with spectroscopic detection, such as HPLC-HRMS-SPE-NMR, offers a powerful platform for the comprehensive analysis of complex mixtures containing these compounds. nih.gov

| Analytical Technique | Application | Advantages |

| HPLC | Separation and quantification | High resolution and sensitivity mdpi.com |

| LC-MS | Identification and quantification | High specificity and sensitivity spark904.nl |

| HRMS | Accurate mass measurement | Unambiguous identification of compounds youtube.com |

| NMR | Structural elucidation | Detailed structural information nih.gov |

Potential Applications in Chemical Biology and Material Science (excluding direct pharmaceutical use)

The unique reactivity of the aziridine ring makes this compound and its derivatives attractive for applications in chemical biology and material science. sigmaaldrich.com

Potential future applications include:

Chemical Probes: The ability to react with specific nucleophiles, such as thiols, could be harnessed to develop chemical probes for studying biological processes involving these functional groups. sigmaaldrich.com

Crosslinking Agents: The bifunctional nature of some derivatives could be utilized for crosslinking proteins or other biomolecules, aiding in the study of their interactions and structures. sigmaaldrich.com

Monomers for Polymer Synthesis: The aziridine ring can undergo ring-opening polymerization to create novel polymers with unique properties. The presence of the cyano and carboxamide groups could impart specific functionalities to the resulting materials.

Surface Modification: The reactivity of the aziridine ring could be used to modify the surfaces of materials, introducing new chemical properties for applications in areas such as sensor development or biocompatible coatings.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-cyanoaziridine-1-carboxamide with high purity?

- Methodological Answer : Prioritize inert solvents (e.g., methanol, toluene) and controlled temperatures (e.g., 0°C for intermediate steps) to minimize side reactions. Purification via solvent extraction (e.g., toluene to remove trichloroacetamide by-products) and vacuum distillation ensures purity. Always confirm identity using NMR (e.g., δ 1.75 ppm for aziridine protons) and elemental analysis .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Combine -NMR to confirm aziridine ring integrity, IR spectroscopy for carboxamide C=O stretching (~1650 cm), and elemental analysis for empirical formula validation. Cross-reference with literature data (e.g., U.S. Pat. No. 4,376,731) to verify structural assignments .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Document reaction parameters (solvent volume, molar ratios, temperature) meticulously. Use standardized protocols, such as Example 2 in , which specifies 7N ammonia in methanol for deprotection. Include detailed supplementary materials for peer validation, per Beilstein Journal guidelines .

Q. Which solvents are optimal for reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。